1-(2-Ethyl-3-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Ethyl-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-3-mercaptophenyl)propan-1-one typically involves the reaction of 2-ethyl-3-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
1-(2-Ethyl-3-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethyl-3-mercaptophenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
1-(2-Ethoxy-3-mercaptophenyl)propan-2-one: Contains an ethoxy group instead of an ethyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2-ethyl-3-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14OS/c1-3-8-9(10(12)4-2)6-5-7-11(8)13/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
PFXFIASJSRWUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1S)C(=O)CC |
Origin of Product |
United States |
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